2-Iodo-N,N-dimethylbenzamide chemical properties and structure
2-Iodo-N,N-dimethylbenzamide chemical properties and structure
An In-depth Technical Guide to 2-Iodo-N,N-dimethylbenzamide
Introduction
2-Iodo-N,N-dimethylbenzamide is a versatile halogenated aromatic amide that serves as a crucial building block in modern organic synthesis. Its structure, featuring an iodine atom positioned ortho to a dimethylamido group, provides a unique combination of steric and electronic properties. This arrangement makes it an invaluable precursor for constructing complex molecular architectures through various metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, structure, a validated synthesis protocol, and its applications, tailored for professionals in research and drug development.[1] The compound's stability and high purity make it a reliable reagent for reproducible and scalable chemical transformations in pharmaceutical research, organic synthesis, and materials science.[1]
Molecular Structure and Physicochemical Properties
The unique reactivity of 2-Iodo-N,N-dimethylbenzamide is a direct consequence of its molecular structure. The ortho-iodine atom is a versatile handle for introducing new functional groups via cross-coupling chemistry, while the N,N-dimethylamido group can act as a directed metalation group (DMG), influencing the regioselectivity of subsequent reactions.
Chemical Structure
The structure consists of a benzene ring substituted with an iodine atom at position 2 and an N,N-dimethylcarboxamide group at position 1.
Caption: 2D structure of 2-Iodo-N,N-dimethylbenzamide.
Physicochemical Data
The key properties of 2-Iodo-N,N-dimethylbenzamide are summarized below. These parameters are essential for designing reaction conditions, purification procedures, and for confirming the identity of the material.
| Property | Value | Source |
| CAS Number | 54616-46-5 | [2][3][4] |
| Molecular Formula | C₉H₁₀INO | [2][3] |
| Molecular Weight | 275.09 g/mol | [2][4] |
| Appearance | Yellow oil / Solid | [2] |
| Purity | Typically ≥95% | [3] |
| SMILES | CN(C)C(=O)C1=CC=CC=C1I | [1][3] |
| Storage | Store in a dry, inert atmosphere at room temperature. | [1][2] |
Synthesis and Mechanistic Considerations
2-Iodo-N,N-dimethylbenzamide is most commonly synthesized from its corresponding carboxylic acid, 2-iodobenzoic acid.[5] The conversion of a carboxylic acid to a tertiary amide is a fundamental transformation in organic chemistry.
Recommended Synthetic Protocol: Amidation of 2-Iodobenzoic Acid
This protocol details the conversion of 2-iodobenzoic acid to 2-Iodo-N,N-dimethylbenzamide via an acid chloride intermediate. This is a robust and high-yielding two-step, one-pot procedure.
Causality and Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is chosen as the chlorinating agent because it effectively converts the carboxylic acid to a highly reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Dimethylamine (in solution): A solution of dimethylamine is used as the nucleophile. Using a pre-made solution (e.g., in THF or water) allows for controlled addition and better management of the exothermic reaction. An excess of the amine is used to both react with the acyl chloride and to neutralize the HCl generated during the amidation step.
-
Solvent (DCM/Toluene): Anhydrous dichloromethane (DCM) or toluene are excellent solvent choices as they are inert to the reaction conditions and effectively dissolve the starting materials.
-
Aqueous Workup: The workup with aqueous sodium bicarbonate (NaHCO₃) is crucial to neutralize any remaining acid and remove water-soluble byproducts.
Workflow Diagram
Caption: Synthesis workflow for 2-Iodo-N,N-dimethylbenzamide.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq).
-
Acyl Chloride Formation: Suspend the acid in anhydrous dichloromethane (DCM, approx. 0.5 M). Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction by TLC.
-
Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude 2-iodobenzoyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield 2-Iodo-N,N-dimethylbenzamide.
Spectroscopic Characterization (Self-Validation)
Verifying the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of 2-Iodo-N,N-dimethylbenzamide and serve as a benchmark for validation.[6][7][8]
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect a complex multiplet pattern in the range of δ 7.10-7.90 ppm, corresponding to the four protons on the benzene ring.
-
N-Methyl Protons: Two distinct singlets for the two methyl groups (due to restricted rotation around the C-N amide bond) or a single broad singlet, typically appearing in the range of δ 2.80-3.15 ppm.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): A peak around δ 168-172 ppm.
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Aromatic Carbons: Multiple peaks between δ 127-141 ppm. The carbon attached to the iodine (C-I) will appear further upfield, typically around δ 90-95 ppm.
-
N-Methyl Carbons: Peaks for the two methyl carbons will be observed in the range of δ 34-40 ppm.[9]
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1660 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1400-1450 cm⁻¹.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound at m/z = 275.
-
Isotope Pattern: The presence of iodine will not give a characteristic isotopic pattern like bromine or chlorine.
-
Applications in Research and Development
2-Iodo-N,N-dimethylbenzamide is not typically an end-product but rather a key intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of the carbon-iodine bond.
-
Precursor in Cross-Coupling Reactions: It is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[10] These reactions allow for the facile formation of C-C, C-N, and C-O bonds, enabling the construction of diverse molecular scaffolds.[10]
-
Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, it has been utilized in the development of imaging agents for transporters in the brain, such as the glycine transporter 1 (GlyT1).[11]
-
Directed Ortho-Metalation (DoM): The N,N-dimethylamido group can direct lithiation to the adjacent ortho position (the C6 position), providing an alternative route to functionalization if the iodine atom is first replaced or if further substitution is desired.
Safety and Handling
As with all laboratory chemicals, 2-Iodo-N,N-dimethylbenzamide should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific toxicity data is limited, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
References
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Wikipedia. (2025, August 5). 2-Iodobenzoic acid. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 54616-46-5 | 2-Iodo-N,N-dimethylbenzamide | MFCD00463660. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodo-N-methylbenzamide. Retrieved from [Link]
- China, H., Kageyama, N., Yatabe, H., Takenaga, N., & Dohi, T. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(23), 7293.
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Fuchigami, T., et al. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Retrieved from [Link]
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PubChem. (n.d.). 2-iodo-N-propylbenzamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
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ResearchGate. (2026, January 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]
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ScienceDirect. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Retrieved from [Link]
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ResearchGate. (2017, May). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
- Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
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Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
- Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025).
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National Institutes of Health. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Retrieved from [Link].nih.gov/pmc/articles/PMC4268480/)
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